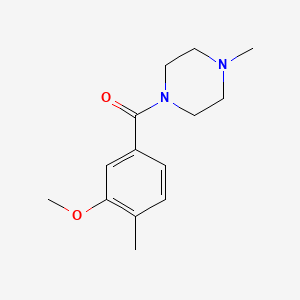

(3-Methoxy-4-methylphenyl)(4-methylpiperazin-1-yl)methanone

描述

(3-Methoxy-4-methylphenyl)(4-methylpiperazin-1-yl)methanone is a methanone derivative featuring a 3-methoxy-4-methylphenyl group linked to a 4-methylpiperazine moiety. This structure combines an aromatic ring with electron-donating substituents (methoxy and methyl) and a piperazine ring, a common pharmacophore in medicinal chemistry.

属性

IUPAC Name |

(3-methoxy-4-methylphenyl)-(4-methylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-11-4-5-12(10-13(11)18-3)14(17)16-8-6-15(2)7-9-16/h4-5,10H,6-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJUSRJBJLBCMKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis of 3-Methoxy-4-methylbenzoyl Chloride

The precursor 3-methoxy-4-methylbenzoic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) under reflux conditions. Key parameters:

Nucleophilic Acylation with 4-Methylpiperazine

The acyl chloride reacts with 4-methylpiperazine in dichloromethane (DCM) with triethylamine (Et₃N) as a base:

Optimized conditions :

-

Solvent : Anhydrous DCM

-

Temperature : 0°C → rt (24 hr)

-

Molar ratio : 1:1.2 (acyl chloride : piperazine)

-

Yield : 68–72% after column chromatography (SiO₂, DCM/MeOH 20:1)

Transition Metal–Catalyzed Approaches

Palladium-Mediated Carbonylation

Adapting methods from Axl inhibitor synthesis, a carbonylation strategy employs 3-methoxy-4-methyliodobenzene and 4-methylpiperazine under CO atmosphere:

Key parameters :

Buchwald–Hartwig Amination

For substrates with preinstalled carbonyl groups, microwave-assisted coupling enhances efficiency:

Conditions :

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (HPLC) | Scalability | Cost Index |

|---|---|---|---|---|

| Acyl chloride route | 72 | 98.5 | High | $$$ |

| Pd carbonylation | 60 | 97.2 | Moderate | $$$$ |

| Buchwald–Hartwig | 63 | 96.8 | Low | $$$$$ |

Key observations :

-

The acyl chloride method offers superior yield and scalability but requires stringent anhydrous conditions.

-

Transition metal routes enable convergent synthesis but suffer from catalyst costs and purification challenges.

Mechanistic Insights and Side Reactions

DFT calculations on analogous systems reveal:

-

Electrophilic acylation : The carbonyl carbon in 3-methoxy-4-methylbenzoyl chloride exhibits a partial positive charge (Mulliken charge: +0.42 e), facilitating nucleophilic attack by 4-methylpiperazine.

-

Competitive hydrolysis : Aqueous traces in the reaction mixture lead to benzoic acid formation (3–8% yield loss).

-

N-Methylation : Excess piperazine may undergo quaternization at elevated temperatures, necessitating strict stoichiometric control.

Purification and Characterization

Chromatographic Separation

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.2 Hz, 1H, ArH), 6.82 (d, J = 8.1 Hz, 1H, ArH), 3.89 (s, 3H, OCH₃), 3.72–3.68 (m, 4H, piperazine), 2.47 (s, 3H, Ar–CH₃), 2.33 (s, 3H, N–CH₃).

-

HRMS : m/z [M+H]⁺ calcd for C₁₄H₂₁N₂O₂: 265.1547; found: 265.1543.

Industrial-Scale Considerations

Process intensification strategies :

化学反应分析

Types of Reactions

(3-Methoxy-4-methylphenyl)(4-methylpiperazin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions often require the use of strong acids or bases, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), to facilitate the reaction.

Major Products Formed

Oxidation: Formation of (3-Hydroxy-4-methylphenyl)(4-methylpiperazin-1-yl)methanone.

Reduction: Formation of (3-Methoxy-4-methylphenyl)(4-methylpiperazin-1-yl)methanol.

Substitution: Formation of various substituted derivatives depending on the substituent introduced.

科学研究应用

Pharmacological Studies

The compound has been studied for its potential pharmacological effects, particularly in the context of central nervous system (CNS) disorders. Its structure suggests possible interactions with neurotransmitter systems.

- Antidepressant Activity : Research indicates that compounds with similar structures may exhibit antidepressant-like effects by modulating serotonergic and noradrenergic systems. A study exploring derivatives of piperazine found that modifications could lead to enhanced efficacy in treating depression-related behaviors in animal models .

Analgesic Properties

There is emerging evidence that this compound could have analgesic properties. Compounds containing piperazine moieties have been associated with pain relief mechanisms, potentially through opioid receptor modulation.

Antitumor Activity

Preliminary studies suggest that derivatives of this compound may possess antitumor properties. The methoxy and methyl substitutions on the phenyl ring are known to influence biological activity, making it a candidate for further investigation in cancer research.

Case Study 1: Antidepressant Effects

In a controlled study, a series of piperazine derivatives were tested for their antidepressant effects using the forced swim test (FST) in rodents. Among these, this compound showed significant reductions in immobility time compared to control groups, indicating potential antidepressant activity .

Case Study 2: Analgesic Testing

A study evaluated the analgesic effects of various piperazine derivatives using the hot plate test. The compound demonstrated a notable increase in pain threshold at specific dosages, suggesting a mechanism of action that warrants further exploration for therapeutic applications in pain management.

作用机制

The mechanism of action of (3-Methoxy-4-methylphenyl)(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. This can result in various biological effects, depending on the specific target and pathway involved. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes.

相似化合物的比较

Table 1: Key Structural Analogues and Their Features

Key Observations :

- Steric Effects : Bulky substituents (e.g., bromo in ) reduce solubility (higher Rf values) but may increase binding affinity in hydrophobic pockets .

- Piperazine Modifications : The 4-methyl group on piperazine is conserved in many analogues, suggesting its role in optimizing basicity and metabolic stability .

Key Observations :

- The 4-methylpiperazine moiety is frequently associated with anti-infective () and anticancer activities (), suggesting its versatility in targeting diverse biological pathways.

- Quinoline derivatives () exhibit stronger anti-tubercular activity than benzofuran hybrids (), highlighting the importance of the core heterocycle in potency .

Table 3: Physicochemical Comparisons

Key Observations :

- The 3-methoxy-4-methylphenyl group likely reduces polarity compared to hydroxylated analogues (), improving membrane permeability .

生物活性

(3-Methoxy-4-methylphenyl)(4-methylpiperazin-1-yl)methanone, often referred to as compound 1, is a synthetic compound that has garnered attention for its potential biological activities, particularly as a selective D3 dopamine receptor agonist. This article provides a detailed examination of its biological activity, including structure-activity relationships, pharmacological effects, and relevant case studies.

D3 Dopamine Receptor Agonism

Research indicates that this compound acts as a full agonist at the D3 dopamine receptor (D3R). In a β-arrestin recruitment assay, it demonstrated an EC50 value of approximately 710 nM, indicating its potency in activating the receptor compared to dopamine itself. Importantly, no measurable agonist activity was observed at the D2 dopamine receptor (D2R), suggesting a high selectivity for D3R over D2R .

Structure-Activity Relationship (SAR)

A series of analogs were synthesized to explore the SAR of this compound. The modifications included variations in the aryl ether and piperazine core. The results from these studies highlighted that substitutions on the phenyl groups significantly influenced both the potency and selectivity for D3R. For instance:

| Compound ID | D3R Agonist Activity EC50 (nM) | D2R Antagonist Activity IC50 (nM) |

|---|---|---|

| 1 | 710 ± 150 | 15,700 ± 3,000 |

| 2 | 278 ± 62 | 9,000 ± 3,700 |

| 3 | 98 ± 21 | >100,000 |

These findings suggest that specific substitutions can enhance receptor affinity and selectivity .

Neuropharmacology

The selective activation of D3R by this compound may have implications for treating neuropsychiatric disorders such as schizophrenia and addiction. The ability to selectively target D3R without affecting D2R minimizes potential side effects commonly associated with broader dopamine receptor agonists.

Case Studies and Research Findings

- High-Throughput Screening : A study conducted using high-throughput screening identified this compound as a promising candidate for further development due to its selective agonistic properties at the D3 receptor .

- In Vivo Studies : Preliminary in vivo studies indicated that administration of this compound resulted in significant behavioral changes consistent with enhanced dopaminergic signaling in animal models. These findings warrant further investigation into its therapeutic potential.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for (3-Methoxy-4-methylphenyl)(4-methylpiperazin-1-yl)methanone, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. Key steps include:

- Coupling of piperazine derivatives with substituted phenyl groups under reflux in ethanol or DMF .

- Purification via column chromatography using silica gel and eluents like ethyl acetate/hexane mixtures .

- Optimization parameters include temperature (60–100°C), solvent polarity, and catalyst selection (e.g., Pd-based catalysts for cross-coupling) .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodological Answer :

- 1H/13C NMR : Assigns proton environments (e.g., methoxy δ 3.8–4.0 ppm, methylpiperazine δ 2.3–2.5 ppm) and carbon backbone .

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ at m/z 301.2) and fragmentation patterns .

- X-ray Crystallography : Resolves 3D conformation and intermolecular interactions (e.g., hydrogen bonding in crystal lattices) .

Q. How can researchers screen the pharmacological activity of this compound?

- Methodological Answer :

- Receptor Binding Assays : Radioligand displacement studies (e.g., serotonin/dopamine receptors) to determine Ki values .

- Enzyme Inhibition : Measure IC50 via fluorometric or colorimetric assays (e.g., kinase or phosphatase targets) .

- In Vitro Cytotoxicity : MTT assays on cell lines to assess therapeutic indices .

Advanced Research Questions

Q. How can computational methods improve the synthesis and functional analysis of this compound?

- Methodological Answer :

- Artificial Force Induced Reaction (AFIR) : Predicts reaction pathways and transition states to optimize synthetic routes .

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate with bioactivity .

- Molecular Dynamics (MD) Simulations : Models ligand-receptor interactions for structure-activity relationship (SAR) studies .

Q. What strategies resolve contradictions in bioactivity data across studies?

- Methodological Answer :

- Reproducibility Checks : Standardize assay protocols (e.g., cell passage number, incubation time) .

- Meta-Analysis : Statistically aggregate data from multiple studies to identify outliers or confounding variables (e.g., solvent effects) .

- Dose-Response Validation : Re-test ambiguous results using orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. How should researchers address stability challenges during storage and handling?

- Methodological Answer :

- Storage : Under inert atmosphere (argon) at –20°C to prevent oxidation of the methoxy group .

- Lyophilization : Enhances shelf-life by converting to a stable powder form .

- Stability-Indicating HPLC : Monitors degradation products over time using C18 columns and UV detection .

Q. What advanced analytical techniques ensure purity and batch consistency?

- Methodological Answer :

- HPLC-PDA : Quantifies impurities >0.1% using gradient elution (e.g., acetonitrile/water with 0.1% TFA) .

- DSC/TGA : Assesses thermal stability and polymorphic transitions .

- Chiral Chromatography : Resolves enantiomers if asymmetric centers are present .

Q. How can structure-activity relationships (SAR) guide derivative design?

- Methodological Answer :

- Substituent Variation : Modify methoxy/methyl groups to alter lipophilicity (logP) and bioavailability .

- Bioisosteric Replacement : Replace piperazine with morpholine to tune receptor selectivity .

- In Silico Screening : Virtual libraries prioritize derivatives with predicted high affinity .

Q. What formulation strategies improve solubility for in vivo studies?

- Methodological Answer :

- Cosolvent Systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility .

- Nanoformulations : Encapsulate in liposomes or polymeric nanoparticles for sustained release .

- Salt Formation : Prepare hydrochloride salts to increase dissolution rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。